molecular formula C15H18N2O3S2 B361452 N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide CAS No. 692746-36-4

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide

Cat. No.: B361452
CAS No.: 692746-36-4
M. Wt: 338.4g/mol
InChI Key: ZUJIDNPDAQQIMJ-UHFFFAOYSA-N
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Description

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is a chemical compound with the molecular formula C15H18N2O3S2 and a molecular weight of 338.45 g/mol . This compound is characterized by the presence of an isopropylamino group, a sulfonyl group, a phenyl ring, and a thienyl ring, making it a complex and versatile molecule.

Preparation Methods

The synthesis of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-aminobenzenesulfonamide with isopropylamine to form N-(4-isopropylaminosulfonyl)aniline. This intermediate is then reacted with 2-thiopheneacetyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or thienyl groups are replaced by other functional groups.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding acids and amines.

Scientific Research Applications

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to reduced inflammation or tumor growth .

Comparison with Similar Compounds

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-(propan-2-ylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-11(2)17-22(19,20)14-7-5-12(6-8-14)16-15(18)10-13-4-3-9-21-13/h3-9,11,17H,10H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJIDNPDAQQIMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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